Lipophilicity Comparison: Butoxy vs. Methoxy/Ethoxy Analogs
The predicted octanol-water partition coefficient (LogP) for 1-((4-butoxyphenyl)sulfonyl)azepane is 5.03, which is substantially higher than predicted values for its 4-methoxy (estimated LogP ~3.0) and 4-ethoxy (estimated LogP ~3.8) analogs, based on standard lipophilicity increments for each additional methylene group . This difference of approximately 1.2–2.0 LogP units corresponds to a 16- to 100-fold increase in partitioning into a hydrophobic environment, which can drastically alter membrane permeability and target engagement in cellular assays. While these LogP values are predicted and require experimental validation, they represent a class-level inference of differentiation based on well-established Hansch lipophilicity constants (π = +0.5 per CH2) .
| Evidence Dimension | Predicted LogP (ACD/Labs) |
|---|---|
| Target Compound Data | LogP = 5.03 |
| Comparator Or Baseline | 4-Ethoxy analog: estimated LogP ~3.8; 4-Methoxy analog: estimated LogP ~3.0 (based on π increments) |
| Quantified Difference | ΔLogP = +1.2 to +2.0 (16- to 100-fold higher partitioning) |
| Conditions | In silico prediction using ACD/Labs Percepta PhysChem module, version 14.00 |
Why This Matters
A 16- to 100-fold higher lipophilicity predicts significant differences in membrane transit, non-specific binding, and in vivo distribution, making the butoxy analog a distinct chemical tool for probing hydrophobic binding pockets or assessing permeability-limited pharmacology.
